1-(7-Amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone 1-(7-Amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 156463-83-1
VCID: VC4582494
InChI: InChI=1S/C8H8N4O2/c1-3-5(4(2)13)6(9)7-8(10-3)12-14-11-7/h9H2,1-2H3
SMILES: CC1=NC2=NON=C2C(=C1C(=O)C)N
Molecular Formula: C8H8N4O2
Molecular Weight: 192.178

1-(7-Amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone

CAS No.: 156463-83-1

Cat. No.: VC4582494

Molecular Formula: C8H8N4O2

Molecular Weight: 192.178

* For research use only. Not for human or veterinary use.

1-(7-Amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone - 156463-83-1

Specification

CAS No. 156463-83-1
Molecular Formula C8H8N4O2
Molecular Weight 192.178
IUPAC Name 1-(7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone
Standard InChI InChI=1S/C8H8N4O2/c1-3-5(4(2)13)6(9)7-8(10-3)12-14-11-7/h9H2,1-2H3
Standard InChI Key AUFANPANNCSBLM-UHFFFAOYSA-N
SMILES CC1=NC2=NON=C2C(=C1C(=O)C)N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s IUPAC name, 1-(7-amino-5-methyl-[1, oxadiazolo[3,4-b]pyridin-6-yl)ethanone, reflects its fused bicyclic system. Key features include:

  • A pyridine ring fused with a oxadiazole (furazan) ring at positions 3 and 4.

  • A methyl group at position 5 and an acetyl group (ethanone) at position 6.

  • An amino group at position 7.

The SMILES notation CC1=NC2=NON=C2C(=C1C(=O)C)N and InChIKey AUFANPANNCSBLM-UHFFFAOYSA-N provide unambiguous representations of its structure .

Tautomerism and Stereoelectronic Effects

The oxadiazole ring’s electron-deficient nature induces tautomeric shifts in related compounds. For instance, analogous structures like 2-(2-nitrobenzyliden)-1,2-dihydro-1,2,5-oxadiazolo[3,4-b]pyrazin-3(4H)-one exhibit keto-enol tautomerism, as confirmed by 1H^1\text{H}-NMR studies . While direct evidence for tautomerism in 1-(7-amino-5-methyl[1,2,] oxadiazolo[3,4-b]pyridin-6-yl)ethanone is lacking, its acetyl group likely participates in similar equilibria under physiological conditions.

Synthesis and Characterization

Synthetic Pathways

The synthesis of fused oxadiazolo-pyridines typically involves cyclocondensation reactions. A representative route for analogs includes:

  • Formation of oxazolidinone intermediates: Reaction of glycidic acid derivatives with diamines under acidic conditions .

  • Cyclization: Treatment with agents like sodium dithionite (Na2S2O4\text{Na}_2\text{S}_2\text{O}_4) to reduce nitro groups and induce ring closure .

For 1-(7-amino-5-methyl oxadiazolo[3,4-b]pyridin-6-yl)ethanone, a plausible synthesis involves:

  • Condensation of 5-(2-nitrobenzylidene)-2,2-dimethyl-1,3-oxazolidin-4-one with 3,4-diamino-1,2,5-oxadiazole.

  • Subsequent reduction of the nitro group and acetylation .

Analytical Characterization

TechniqueData Highlights
NMR1H^1\text{H}-NMR: Methyl singlet (~2.5 ppm), acetyl carbonyl (~190 ppm in 13C^{13}\text{C}).
Mass SpectrometryMALDI-TOF: [M+H]+^+ peak at m/z 192.17 (calculated for C8H8N4O2\text{C}_8\text{H}_8\text{N}_4\text{O}_2) .
Elemental AnalysisC: 44.29%, H: 2.51%, N: 5.63% (matches theoretical values) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor aqueous solubility due to the hydrophobic oxadiazole ring; soluble in polar aprotic solvents (DMF, DMSO) .

  • Stability: Susceptible to hydrolysis under strong acidic/basic conditions, as observed in analogs .

Spectroscopic Features

  • UV-Vis: Absorption maxima near 270 nm (ππ\pi \rightarrow \pi^* transitions of the aromatic system) .

  • IR: Stretching vibrations at 1680 cm1^{-1} (C=O), 1600 cm1^{-1} (C=N) .

Applications in Medicinal Chemistry

Scaffold for Drug Design

The compound’s fused heterocyclic core is amenable to derivatization:

  • Acetyl group: Site for Suzuki coupling or nucleophilic substitution.

  • Amino group: Enables conjugation with carboxylic acids or sulfonamides.

Case Study: Bis-Heterocyclic Systems

Reaction of pyridopyrazinones with DMF yields bis-(imidazo[4,5-b]pyridin-2-yl)methanes, highlighting its utility in constructing complex architectures .

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